molecular formula C22H24N6 B12629394 2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine) CAS No. 917762-04-0

2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine)

Cat. No.: B12629394
CAS No.: 917762-04-0
M. Wt: 372.5 g/mol
InChI Key: AARUJBPIBXTVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine) is an organic compound with a complex structure that includes multiple aromatic rings and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine) typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine) can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2,2’-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine) has several scientific research applications:

    Materials Science: It is used in the synthesis of polymers and advanced materials with unique electronic and optical properties.

    Medicinal Chemistry: The compound is explored for its potential as a building block in drug design and development.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine) involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound’s structure allows it to participate in various biochemical pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine) is unique due to its extended conjugated system and multiple amino groups, which provide it with distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific interactions with biological or material systems.

Properties

CAS No.

917762-04-0

Molecular Formula

C22H24N6

Molecular Weight

372.5 g/mol

IUPAC Name

2,5-bis[2-(2,5-diaminophenyl)ethenyl]benzene-1,4-diamine

InChI

InChI=1S/C22H24N6/c23-17-5-7-19(25)13(9-17)1-3-15-11-22(28)16(12-21(15)27)4-2-14-10-18(24)6-8-20(14)26/h1-12H,23-28H2

InChI Key

AARUJBPIBXTVHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C=CC2=CC(=C(C=C2N)C=CC3=C(C=CC(=C3)N)N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.